
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is an organic compound with the molecular formula C19H22ClNO2 This compound is characterized by the presence of a chloro group, a hydroxy group, and a diphenylpropyl moiety attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-hydroxy-1,2-diphenylpropanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(2-hydroxy-1,2-diphenylethyl)butanamide
- 4-Chloro-N-(2-hydroxy-1,2-diphenylmethyl)butanamide
- 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)pentanamide
Uniqueness
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy group and a chloro group allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
917965-97-0 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
4-chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(23,16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)21-17(22)13-8-14-20/h2-7,9-12,18,23H,8,13-14H2,1H3,(H,21,22) |
Clé InChI |
KIJMYOYYTBGWDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)NC(=O)CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


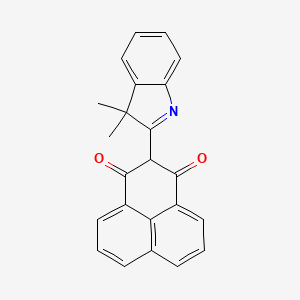
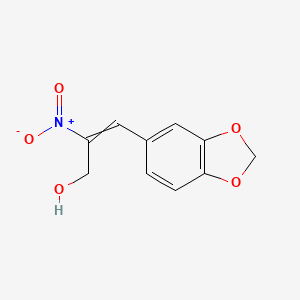

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
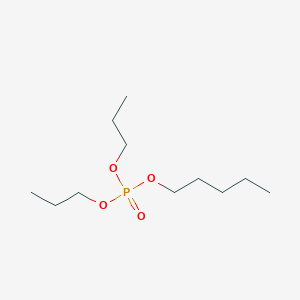
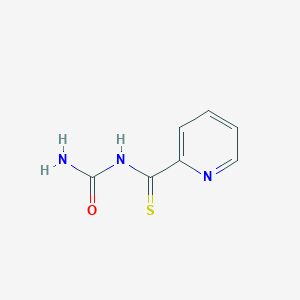
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
dimethylsilane](/img/structure/B12603430.png)
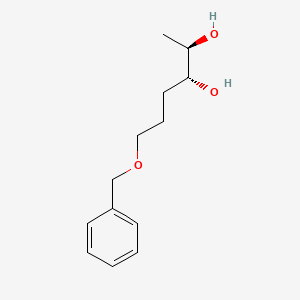
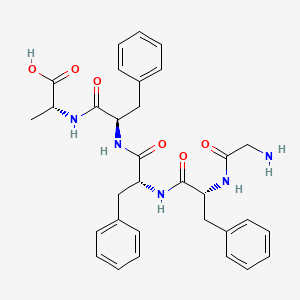
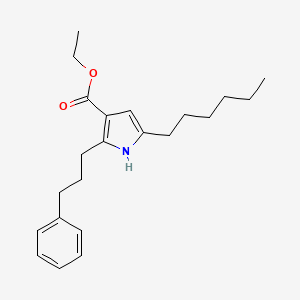
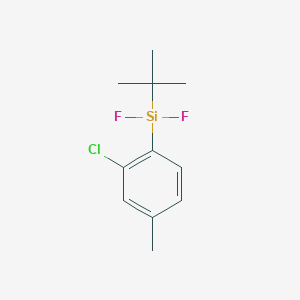
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

